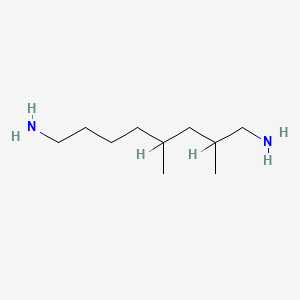

2,4-Dimethyloctane-1,8-diamine

Description

Significance of Diamines in Contemporary Organic and Materials Chemistry

Diamines are fundamental building blocks in the synthesis of a wide array of materials and complex molecules. fiveable.mechemscene.com Their bifunctional nature, possessing two reactive amine groups, allows them to act as monomers in polymerization reactions, leading to the formation of polyamides, polyimides, and polyureas. fiveable.mechemscene.comwikipedia.org These polymers are known for their high performance, durability, and thermal resistance, making them invaluable in industries such as textiles, automotive, and electronics. fiveable.mechemscene.com

The presence of two amine groups also makes diamines crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. fiveable.meontosight.ai The nucleophilic character of the amine groups enables them to participate in a variety of chemical reactions, including alkylation, acylation, and condensation reactions. ontosight.aiontosight.ai This reactivity is harnessed to construct complex molecular architectures with specific biological or material properties. fiveable.me

In materials science, the ability of diamines to form cross-linked structures in polymers enhances their mechanical properties. fiveable.me Furthermore, the development of bio-based diamines from renewable resources is a significant step towards a sustainable plastics industry. nih.govasm.orgresearchgate.net

Structural and Conformational Peculiarities of 2,4-Dimethyloctane-1,8-diamine

Chirality Considerations and Stereoisomerism

The structure of this compound contains two stereocenters at the carbon atoms bearing the methyl groups (C2 and C4). This gives rise to the possibility of multiple stereoisomers. Specifically, since there are two chiral centers, a maximum of 2^2 = 4 stereoisomers can exist: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers are enantiomers of each other, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between the (2R, 4R) and (2R, 4S) pairs (and other similar combinations) is diastereomeric.

The synthesis of specific stereoisomers of chiral diamines is a significant area of research, as different isomers can lead to different properties and applications, particularly in asymmetric synthesis. acs.orgucl.ac.uk Chiral diamines are of great interest as they can be used as ligands in chiral catalysts for asymmetric synthesis, enabling the production of enantiomerically pure compounds. acs.orgsigmaaldrich.comchemrxiv.org The synthesis of unsymmetrically substituted chiral vicinal diamines, in particular, can be challenging. sigmaaldrich.com

Contextualization within the Broader Class of Octanediamines

This compound is a member of the larger family of octanediamines, which are aliphatic diamines with an eight-carbon backbone. Other examples include the linear 1,8-octanediamine and other methylated isomers like 2-methyloctane-1,8-diamine. google.com The position and number of methyl groups influence the physical properties of these isomers. For instance, the boiling point of this compound is reported to be 246.3°C, which is expected to be higher than that of the unsubstituted 1,8-octanediamine due to its greater molecular weight.

Octanediamines, in general, find applications as monomers in the synthesis of polyamides and as intermediates in the production of various chemicals. google.comgoogle.com They are also studied for their potential biological activities and have been investigated in the context of drug development and materials science. researchgate.net For example, 1,8-diaminooctane (B148097) has been shown to promote mitochondrial autophagy, potentially extending lifespan in model organisms.

Historical Trajectory and Current Research Paradigms for Related Compounds

The study of aliphatic diamines has a long history, with early interest driven by their role as building blocks for polymers like nylon. wikipedia.org Research has since expanded to explore their use in a wide range of applications, including coordination chemistry, where they act as ligands for metal ions. mdpi.comresearchgate.net

Current research is increasingly focused on the synthesis and application of more complex, functionalized diamines. A significant area of investigation is the development of chiral diamines for asymmetric catalysis. acs.orgucl.ac.ukacs.org Researchers are designing and synthesizing novel chiral diamines to act as catalysts or ligands that can control the stereochemical outcome of chemical reactions. ucl.ac.ukchemrxiv.org

Another major research thrust is the development of bio-based diamines from renewable feedstocks to create more sustainable materials. nih.govasm.orgresearchgate.net This involves exploring biological production routes, such as fermentation and enzymatic processes, to synthesize diamines with varying carbon chain lengths. researchgate.net Furthermore, the unique properties of branched aliphatic diamines are being exploited to create advanced materials with novel functionalities, such as self-healing polymers and improved electrolytes for batteries. nih.govacs.org

Research Gaps and Motivations for In-Depth Study of this compound

While the broader class of aliphatic diamines has been extensively studied, specific isomers like this compound often lack detailed characterization and application-focused research. A significant research gap exists in the comprehensive understanding of how the specific branching pattern and stereochemistry of this molecule influence its properties and potential applications.

The motivation for an in-depth study of this compound stems from several factors. Firstly, the presence of two chiral centers suggests its potential as a chiral ligand in asymmetric synthesis, a critical area in modern organic chemistry for producing enantiomerically pure pharmaceuticals and other fine chemicals. acs.orgsigmaaldrich.com A thorough investigation into the synthesis of its individual stereoisomers and their catalytic activities is warranted.

Secondly, its structure as a branched aliphatic diamine makes it a candidate for creating polymers with unique properties. nih.gov Research into the polymerization of this compound with various dicarboxylic acids or dianhydrides could lead to new materials with tailored mechanical, thermal, or self-healing properties. nih.gov

Finally, a detailed study of its physical and chemical properties, including its behavior as a solvent or additive, could uncover novel applications in areas such as electrolyte formulations for energy storage devices, where branched diamines have shown promise. acs.org Filling these research gaps will not only advance our fundamental understanding of this specific molecule but also contribute to the broader development of advanced materials and chemical synthesis methodologies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

51121-88-1 |

|---|---|

Molecular Formula |

C10H24N2 |

Molecular Weight |

172.31 g/mol |

IUPAC Name |

2,4-dimethyloctane-1,8-diamine |

InChI |

InChI=1S/C10H24N2/c1-9(5-3-4-6-11)7-10(2)8-12/h9-10H,3-8,11-12H2,1-2H3 |

InChI Key |

SQAPJTNHAUBTOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCN)CC(C)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dimethyloctane 1,8 Diamine

Established Reaction Pathways for Diamine Construction

The synthesis of 2,4-Dimethyloctane-1,8-diamine, a diamine with applications in the production of polymers and specialty chemicals, can be achieved through several established reaction pathways. ontosight.ai These methods focus on the efficient construction of the diamine structure from various precursors.

Reductive Amination of Dicarbonyl Precursors

Reductive amination of dicarbonyl compounds is a versatile method for synthesizing diamines. This process involves the reaction of a dicarbonyl precursor with ammonia (B1221849) in the presence of a reducing agent. For the synthesis of this compound, a suitable dicarbonyl precursor would be 2,4-dimethyloctanedial or a related diketone.

The reaction typically proceeds in a "one-pot" fashion where the carbonyl groups first react with ammonia to form an intermediate diimine. This diimine is then reduced in situ to the corresponding diamine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). organic-chemistry.org Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C) or Raney nickel can also be employed. organic-chemistry.org The choice of reducing agent and reaction conditions, such as temperature and pressure, can be optimized to maximize the yield of the desired diamine.

A general representation of this process is the reaction of a carbonyl compound with an amine, which can be optimized using various reducing agents and catalysts. organic-chemistry.org

Catalytic Hydrogenation of Dinitrile Intermediates

Another significant industrial method for the production of diamines is the catalytic hydrogenation of dinitrile intermediates. For this compound, the corresponding precursor would be 2,4-dimethyloctanedinitrile. This method involves the reduction of the two nitrile groups to primary amine groups using hydrogen gas.

This process is typically carried out at elevated temperatures and pressures to ensure complete conversion and high yields. Metal catalysts are crucial for this transformation, with common choices including palladium on carbon (Pd/C) and cobalt-based catalysts. The selection of the catalyst and reaction conditions is critical to minimize the formation of side products and maximize the selectivity towards the primary diamine.

| Catalyst | Pressure (bar) | Temperature (°C) | Reference |

| Cobalt catalysts | 50-180 | 150-180 | |

| Palladium on carbon | Not specified | Not specified |

Directed Amination of Diol or Halo-alkane Derivatives

The direct amination of diols or the reaction of halo-alkane derivatives with an aminating agent provides another route to diamines. For the synthesis of this compound, this would involve starting with 2,4-dimethyloctane-1,8-diol or a corresponding dihalo-alkane.

In the case of diols, the reaction is carried out with ammonia in the presence of a suitable catalyst. d-nb.info This direct amination often requires high temperatures and the use of specialized catalysts to facilitate the substitution of hydroxyl groups with amino groups. d-nb.info

Alternatively, starting from a dihalo-alkane, such as 1,8-dibromo-2,4-dimethyloctane, the diamine can be prepared through nucleophilic substitution with an excess of ammonia or a protected amine equivalent. This is a classical method for amine synthesis, though it can sometimes be complicated by the formation of side products from over-alkylation.

Enantioselective and Diastereoselective Synthetic Routes

The presence of two stereocenters at the C2 and C4 positions of this compound means that it can exist as multiple stereoisomers. The development of enantioselective and diastereoselective synthetic routes is crucial for accessing specific stereoisomers, which may have unique properties and applications.

Strategies for Chiral Induction and Control

Achieving stereocontrol in the synthesis of this compound can be approached through several strategies. One common method involves the use of chiral auxiliaries or catalysts in one of the established synthetic pathways.

For instance, in the reductive amination of a dicarbonyl precursor, a chiral amine or a chiral catalyst can be employed to induce asymmetry in the final product. Asymmetric hydrogenation of the intermediate diimine using a chiral metal complex, such as those based on rhodium or ruthenium with chiral ligands, is a powerful technique for obtaining enantiomerically enriched diamines. researchgate.netresearchgate.net

Similarly, in the catalytic hydrogenation of dinitriles, chiral catalysts can be utilized to achieve enantioselectivity. The synthesis of chiral diamines has been demonstrated through asymmetric hydrogenation of prochiral substrates. researchgate.net

Another approach involves starting from a chiral precursor that already contains the desired stereochemistry at one or both of the stereocenters. This chiral starting material can be derived from natural sources or synthesized through asymmetric methods. kashanu.ac.ir

Resolution Techniques for Racemic Mixtures

When a synthetic route produces a racemic or diastereomeric mixture of this compound, resolution techniques can be employed to separate the different stereoisomers.

Classical resolution involves the reaction of the racemic diamine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomeric salts often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the individual diastereomers can be treated with a base to liberate the enantiomerically pure diamines.

Another powerful method for separating stereoisomers is chiral chromatography. This technique utilizes a chiral stationary phase that interacts differently with the enantiomers of the analyte, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral column is a common and effective method for both analytical and preparative-scale resolution of chiral compounds.

Kinetic resolution is another strategy where one enantiomer of the racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the other enantiomer. researchgate.net

Sustainable and Green Chemical Synthesis Approaches

The development of green synthetic routes is paramount for reducing environmental impact. This involves maximizing the incorporation of raw materials into the final product, minimizing waste, and utilizing environmentally benign reaction media and catalysts.

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the greenness of a chemical process. Atom economy calculates the efficiency of a reaction in converting reactant atoms to the desired product, while the E-Factor quantifies the amount of waste generated per unit of product.

Traditional multi-step syntheses of functionalized diamines often suffer from low atom economy and high E-Factors due to the use of stoichiometric reagents and extensive purification steps. In contrast, modern catalytic approaches aim to improve these metrics significantly. For instance, a hypothetical comparison between a classical pathway and a green catalytic pathway for a long-chain diamine highlights the potential for improvement. A biocatalytic or direct amination route that avoids protecting groups and multiple intermediate isolations would theoretically approach a much higher atom economy and a lower E-Factor, aligning with the principles of green chemistry.

Table 1: Comparative Green Metrics for Hypothetical Diamine Synthesis Routes This table presents a conceptual comparison, as specific E-Factor data for this compound synthesis is not publicly available. The values are illustrative of trends observed in analogous chemical transformations.

| Metric | Classical Synthesis (e.g., Grignard/Reduction) | Green Catalytic Synthesis (e.g., Biocatalytic Amination) |

| Atom Economy | Low (<40%) | High (>80%) |

| E-Factor | High (>20) | Low (<5) |

| Key Contributors to Waste | Stoichiometric reagents, solvents, by-products | Catalyst, minimal solvent, water |

Solvent-Free Synthesis: Eliminating volatile organic compounds (VOCs) is a cornerstone of green synthesis. For diamines, which are often used as monomers, solvent-free polymerization processes are being developed. For example, polyurea elastomers have been successfully synthesized using long-chain diamines and diphenyl carbonate in a solvent-free melt process. This approach not only meets stringent environmental standards but can also lead to materials with unique properties, such as high phase segregation and thermal resistance. Such a non-isocyanate route, utilizing the diamine itself as part of the reaction medium, could be adapted for processes involving this compound.

Biocatalytic Transformations: Biocatalysis offers unparalleled selectivity under mild conditions, making it a highly attractive green technology. Enzymes like transaminases, amine dehydrogenases, and oxygenases are being engineered to perform challenging chemical transformations, including the amination of non-activated hydrocarbons.

Enzymatic Cascades: A powerful strategy involves multi-enzyme cascades that convert simple precursors to complex amines in a single pot. Research has demonstrated the amination of non-activated fatty alcohols to primary amines by coupling a long-chain alcohol oxidase with a ω-transaminase. This concept could be applied to a precursor of this compound.

C-H Bond Amination: More advanced biocatalysts can directly aminate C-H bonds. Engineered cytochrome P450 enzymes have shown the ability to aminate tertiary C-H bonds with high efficiency and enantioselectivity, offering a direct path to chiral amines. This would be particularly relevant for establishing the stereocenters at the C2 and C4 positions of this compound.

Platform Strains: The development of microbial "platform strains" engineered with complete biosynthetic pathways allows for the production of various diamines from simple feedstocks like alcohols. Such systems have been used to produce 1,6-diaminohexane, 1,7-diaminoheptane, and 1,8-diaminooctane (B148097), demonstrating the potential for producing substituted analogs.

Table 2: Examples of Biocatalytic Systems for Amine Synthesis

| Enzyme System | Substrate Type | Transformation | Potential Relevance |

| Alcohol Oxidase + ω-Transaminase | Long-chain alcohols | Alcohol → Aldehyde → Amine | Synthesis from a diol precursor of this compound. |

| Engineered P450 Nitrene Transferase | Alkanes with tertiary C-H bonds | C-H → C-NH₂ | Direct, stereoselective amination to form the chiral centers. |

| P450 + Reductive Aminase | Cycloalkanes | Alkane → Alcohol → Amine | Functionalization of an octane (B31449) backbone. |

| Whole-cell E. coli platform | Diols/Dicarboxylic acids | Multi-step biosynthesis | Sustainable production of diamines from bio-based feedstocks. |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving high yield and selectivity is critical for the economic viability and sustainability of any synthetic process. This is accomplished through rigorous optimization of reaction parameters, including catalyst choice and process design.

The choice of catalyst is fundamental to the success of a synthetic route. For diamine synthesis, which often involves hydrogenation or reductive amination, both heterogeneous and homogeneous catalysts are employed.

Heterogeneous Catalysts: Supported metal catalysts like palladium on carbon (Pd/C) and Raney nickel are widely used for the hydrogenation of nitriles to amines. Recent developments focus on improving catalyst stability and recyclability. For instance, supported rhodium catalysts have been used for hydrogenation reactions in continuous flow reactors, demonstrating excellent performance and tolerance to various functional groups.

Homogeneous Catalysts: While separation can be a challenge, homogeneous catalysts often offer superior activity and selectivity. Iron and manganese complexes inspired by non-heme enzymes are being developed for the selective oxidation of C-H bonds, a potential first step in a functionalization-amination sequence.

Chiral Catalysts: For stereoselective synthesis, chiral catalysts are essential. The synthesis of chiral diamines has been achieved using methods like the Wittig olefination of N-protected amino aldehydes derived from natural α-amino acids, allowing for the production of specific enantiomers. Asymmetric isomerization using complexes like BINAP-rhodium is another established industrial method for creating chiral centers.

Table 3: Catalyst Systems for Reactions Relevant to Diamine Synthesis

| Catalyst | Reaction Type | Substrate Example | Key Advantages |

| Raney Nickel | Reductive Amination | 1,8-diamino-4-oxooctane | High yield, widely used. |

| Pd/C | Hydrogenation | Diphenylacetylenes | High conversion, robust. |

| Rh@Polystyrene | Hydrogenation (Flow) | Nitroarenes | Recyclable, suitable for continuous processing. |

| Chiral Manganese Complexes | Epoxidation | Alkenes | Stereoselective oxidation. |

| Amino Acid-Derived Reagents | Wittig Olefination | N-protected amino aldehydes | Synthesis of specific enantiomers from chiral pool. |

Process intensification (PI) involves developing innovative equipment and techniques to achieve dramatic improvements in process efficiency, safety, and sustainability, often by reducing equipment size and energy consumption.

Continuous Flow Reactors: Moving from batch to continuous flow processing offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. For potentially exothermic reactions like hydrogenation, microreactors or packed-bed reactors provide a much higher surface-area-to-volume ratio, allowing for better temperature control and preventing runaway reactions. Continuous flow biocatalysis, using immobilized enzymes in packed-bed reactors, combines the benefits of PI with the selectivity of enzymes.

Integrated Downstream Processing: PI also encompasses the integration of purification steps directly with the reaction. Continuous liquid-liquid extraction or adsorptive methods can be coupled with a flow reactor to remove the product from the reaction mixture as it is formed, preventing degradation and simplifying final purification.

Analytical Methodologies for Purity and Stereochemical Assessment of Synthetic Products

Given that this compound possesses two chiral centers (at C2 and C4), its synthesis can result in a mixture of stereoisomers (diastereomers and enantiomers). Therefore, analytical methods capable of assessing stereochemical purity are crucial, going beyond simple confirmation of chemical identity.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the benchmark technique for separating enantiomers and diastereomers. By selecting an appropriate CSP and mobile phase, baseline separation of all stereoisomers can be achieved, allowing for precise quantification of enantiomeric excess (e.e.) and diastereomeric ratio (d.r.).

NMR Spectroscopy with Chiral Auxiliaries: While standard ¹H or ¹³C NMR can distinguish diastereomers, it cannot differentiate enantiomers. To determine enantiomeric purity via NMR, a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent (e.g., Mosher's acid), is added. This converts the pair of enantiomers into a pair of diastereomeric complexes or adducts, which will exhibit distinct signals in the NMR spectrum, allowing for the calculation of e.e.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized product with high accuracy. While standard MS does not distinguish stereoisomers, it can be coupled with chiral chromatography (LC-MS) to provide mass confirmation for each separated isomer.

X-ray Crystallography: For crystalline products or derivatives, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry of a single stereoisomer. This technique is invaluable for calibrating other analytical methods.

Table 4: Advanced Analytical Techniques for Stereochemical Assessment

| Technique | Purpose | Information Obtained |

| Chiral HPLC | Separation and quantification of stereoisomers | Enantiomeric excess (e.e.), Diastereomeric ratio (d.r.) |

| NMR with Chiral Auxiliaries | Quantification of enantiomers | Enantiomeric excess (e.e.) through observation of diastereomeric adducts |

| LC-MS | Identification of separated stereoisomers | Mass-to-charge ratio for each isomer peak from chiral LC |

| X-ray Crystallography | Absolute structure determination | Unambiguous 3D structure, including absolute configuration |

Chemical Reactivity and Mechanistic Studies of 2,4 Dimethyloctane 1,8 Diamine

Nucleophilic Characteristics of Primary Amine Functionalities

The defining feature of 2,4-dimethyloctane-1,8-diamine's reactivity is the presence of two primary amine groups (-NH2) at the terminal positions (1 and 8) of the branched octane (B31449) chain. nih.gov Like all amines, these groups possess a lone pair of electrons on the nitrogen atom, making them effective nucleophiles. chemguide.co.uk A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. The nucleophilicity of these primary amines drives their participation in a wide array of chemical reactions. chemguide.co.ukacs.org

Electrophilic Alkylation and Acylation Reactions

The primary amine groups of this compound readily react with electrophilic alkylating and acylating agents. ontosight.ai

Alkylation: In electrophilic alkylation, the nucleophilic amine attacks an alkyl halide, leading to the formation of a secondary amine. This reaction can proceed further, with the newly formed secondary amine reacting with another alkyl halide to produce a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. libretexts.org The reaction is a series of nucleophilic substitution steps. libretexts.orgsavemyexams.com The presence of two primary amine groups in this compound allows for the formation of a variety of products, including di-secondary, di-tertiary, and di-quaternary ammonium salts, depending on the stoichiometry of the reactants.

Acylation: Similarly, acylation involves the reaction of the amine with an acyl chloride or an acid anhydride. chemguide.co.uk This reaction is a nucleophilic acyl substitution that results in the formation of an amide. With a diamine like this compound, this can lead to the formation of a diamide. These reactions are generally rapid and produce stable amide linkages. chemguide.co.uk

Condensation Reactions and Imine Formation

Primary amines, such as those in this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is a reversible, acid-catalyzed process. unizin.orgoperachem.com

The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orgunizin.org This is followed by the elimination of a water molecule to form the C=N double bond of the imine. libretexts.orgunizin.org The reaction rate is pH-dependent, with optimal rates typically observed in weakly acidic conditions (around pH 4-5). unizin.orglibretexts.org The presence of two amine groups allows for the formation of di-imines if a sufficient amount of the carbonyl compound is used.

Formation of Ureas, Thioureas, and Carbodiimides

The nucleophilic nature of the primary amines in this compound enables their reaction with isocyanates and isothiocyanates to form ureas and thioureas, respectively. nih.govmdpi.com These reactions are typically efficient and proceed via a nucleophilic addition mechanism. The resulting ureas and thioureas are often stable, crystalline solids. mdpi.com

The synthesis of substituted ureas can also be achieved through the reaction of amines with potassium cyanate. nih.gov Thioureas can be synthesized through various methods, including the reaction of urea (B33335) with Lawesson's reagent. bibliotekanauki.pl

Oxidative and Reductive Transformations of the Amine Groups

The amine functionalities of this compound can undergo both oxidation and reduction.

Oxidation: The primary amine groups can be oxidized to form nitro compounds or nitriles. Common oxidizing agents used for this transformation include potassium permanganate (B83412) (KMnO4) and hydrogen peroxide (H2O2).

Reduction: While primary amines are already in a reduced state, the term "reduction" in the context of similar compounds can sometimes refer to the transformation of derivatives. For instance, N,N'-dimethyl-1,8-octanediamine, a related secondary diamine, can be reduced to form primary amines.

Participation in Multicomponent Reactions (MCRs)

While specific research on this compound in multicomponent reactions (MCRs) is not extensively documented in the provided search results, diamines are known to be valuable components in such reactions. MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. The dual nucleophilic sites of diamines make them ideal candidates for constructing complex molecules and polymers in an efficient manner. vssut.ac.in For example, diamines are used in the synthesis of polyamides through condensation reactions with diacids. googleapis.com

Influence of Chain Length and Branching on Reaction Kinetics and Thermodynamics

The structure of an aliphatic diamine, including its chain length and branching, significantly influences its reactivity.

Reaction Kinetics: The branched alkyl chain of this compound can introduce steric hindrance, which may slow down the kinetics of its reactions compared to linear or less hindered diamines. rsc.org The methyl groups at the 2 and 4 positions can shield the amine groups, making it more difficult for electrophiles to approach and react. The rate of reactions like imine formation and nucleophilic substitution can be affected by this structural feature. nih.gov Studies on related branched polymers have shown that the position of alkyl chain branching can impact polymer packing and conformation, which in turn affects material properties. rsc.orgnih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |

| This compound | C10H24N2 | 172.31 | 246.3 | nih.gov |

| 2-Methyloctane-1,8-diamine | C9H22N2 | 158.30 | Not Reported | |

| N,N'-Dimethyl-1,8-octanediamine | C10H24N2 | 172.31 | Not Reported |

Stereochemical Control in Reactions Involving this compound

The presence of two stereocenters in this compound makes it a valuable, albeit not widely explored, chiral ligand or auxiliary in asymmetric synthesis. The stereochemical outcome of reactions involving this diamine is influenced by the spatial arrangement of the methyl groups along the octane backbone, which can direct the approach of reagents.

Chiral diamines are instrumental in a variety of stereoselective transformations. acs.orgupenn.edu They are particularly effective as ligands for metal catalysts, where they form chiral complexes that can induce enantioselectivity in a wide range of reactions. upenn.edunih.gov For instance, C2-symmetric diamines have been successfully employed in asymmetric synthesis, and methods for their preparation are well-established. nih.govacs.org The structural motif of 1,2-diamines is crucial in many chiral auxiliaries and ligands used in asymmetric catalysis. acs.org

In the context of this compound, its use as a chiral ligand would likely involve the formation of a chelate complex with a metal center. The stereochemistry of this complex would be dictated by the inherent chirality of the diamine, creating a chiral environment around the metal. This, in turn, can lead to facial discrimination in the attack of a nucleophile or electrophile on a prochiral substrate coordinated to the metal.

Table 1: Potential Applications of this compound in Asymmetric Catalysis

| Reaction Type | Role of Diamine | Expected Stereochemical Influence |

| Asymmetric Hydrogenation | Chiral ligand for Ru, Rh, or Ir catalysts | The chiral diamine-metal complex would facilitate the enantioselective addition of hydrogen to a prochiral alkene or ketone. |

| Asymmetric C-C Bond Formation | Chiral ligand for Cu, Pd, or Zn catalysts | The diamine would create a chiral pocket around the metal, directing the stereoselective formation of carbon-carbon bonds, such as in aldol (B89426) or Michael additions. |

| Asymmetric C-N Bond Formation | Chiral ligand for Cu or Pd catalysts | In reactions like the Ullmann or Buchwald-Hartwig aminations, the chiral diamine can control the stereochemistry of the newly formed C-N bond. nih.gov |

| Asymmetric Epoxidation | Chiral ligand for transition metal catalysts | The diamine ligand can influence the stereoselective transfer of an oxygen atom to a prochiral alkene. |

The diastereoselectivity in reactions where this compound itself is a reactant is also of significant interest. For example, in a nitro-Mannich reaction to synthesize substituted diamines, the existing stereocenters in the diamine would influence the formation of new stereocenters, leading to diastereomerically enriched products. acs.orgnih.gov The relative stereochemistry of the product would be determined by the preferred transition state, which minimizes steric interactions between the substituents on the diamine and the other reactants.

Mechanistic Elucidation of Key Reaction Pathways

The mechanistic pathways of reactions involving this compound are centered around the behavior of its amine functionalities and the influence of its chiral backbone.

When acting as a ligand in metal-catalyzed reactions, the diamine typically forms a five- or six-membered chelate ring with the metal ion. This chelation enhances the stability and reactivity of the catalytic species. Mechanistic studies on copper-catalyzed N-arylation of amides have highlighted the critical role of chelating diamine ligands in controlling the concentration and reactivity of the active copper(I) amidate complex. nih.govmit.edu The diamine ligand participates directly in the catalytic cycle, influencing the rate-determining step of aryl halide activation. nih.gov

A general mechanistic cycle for a copper-catalyzed cross-coupling reaction involving a diamine ligand can be proposed:

Ligand Exchange: The diamine displaces a solvent or a weaker ligand from the copper precursor to form an active catalyst complex.

Oxidative Addition: The copper(I)-diamine complex reacts with the substrate (e.g., an aryl halide) in an oxidative addition step to form a copper(III) intermediate.

Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired product and regenerate the copper(I)-diamine catalyst.

In organocatalysis, diamines can act as Brønsted or Lewis bases. For example, in a Michael addition, one amine group could deprotonate a carbon acid to form a nucleophilic enamine, while the other protonated amine group could activate the electrophile through hydrogen bonding. The stereochemistry of the product would be determined by the facial selectivity of the enamine attack on the electrophile, which is controlled by the chiral scaffold of the diamine.

Computational studies on vicinal diamine-catalyzed aldol reactions have shown that the reaction proceeds through a nine-membered cyclic transition state, where the conformation of the diamine dictates the stereochemical outcome. escholarship.org Similar principles would apply to reactions catalyzed by this compound, where the preferred conformation of the eight-carbon chain and the orientation of the methyl groups would be key to determining the stereoselectivity.

Table 2: Key Mechanistic Steps in Diamine-Involved Reactions

| Reaction | Key Mechanistic Steps | Role of this compound |

| Metal-Catalyzed Cross-Coupling | Ligand association/dissociation, oxidative addition, reductive elimination. nih.gov | Forms a chiral metal complex, influences the stability and reactivity of intermediates, and controls the stereochemistry of the product. |

| Organocatalytic Michael Addition | Enamine formation, hydrogen bonding activation, stereoselective C-C bond formation. | Acts as a bifunctional catalyst, with one amine group forming the enamine and the other activating the electrophile, while the chiral backbone directs the stereochemical outcome. |

| Nitro-Mannich Reaction | Imine formation, nucleophilic attack of a nitronate, protonation. acs.orgnih.gov | Can act as the amine component, where its inherent chirality directs the diastereoselective formation of the new C-N and C-C bonds. |

Coordination Chemistry and Ligand Design with 2,4 Dimethyloctane 1,8 Diamine

Formation of Metal-Diamine Complexes

2,4-Dimethyloctane-1,8-diamine possesses two primary amine groups at the 1 and 8 positions of a flexible eight-carbon chain. These amine groups are Lewis bases and can, in theory, donate their lone pair of electrons to a metal center to form coordination complexes. The presence of two such groups allows the molecule to act as a bidentate ligand, binding to a metal ion at two points to form a chelate ring.

Chelation Modes and Stability of Complexes

Theoretically, this compound would act as a chelating ligand. The formation of a chelate ring with a metal ion is entropically favored and generally leads to more stable complexes compared to those formed with analogous monodentate ligands—a phenomenon known as the chelate effect. The long, flexible octane (B31449) backbone would allow it to form a large chelate ring. However, the stability of such a complex would also be influenced by factors such as the size and electronic properties of the metal ion and steric hindrance from the two methyl groups at the C2 and C4 positions.

Despite these well-established principles, the literature search yielded no specific studies that have synthesized or measured the stability constants for metal complexes of this compound. Data tables of stability constants for this specific ligand are therefore unavailable.

Structural Characterization of Coordination Compounds

The definitive structure of any new coordination compound must be determined through experimental methods such as X-ray crystallography and various spectroscopic techniques (e.g., NMR, IR, UV-Vis). No published crystal structures or detailed spectroscopic analyses for coordination compounds containing the this compound ligand could be located.

Synthesis of Novel Metal-Organic Frameworks (MOFs) and Coordination Polymers

Diamine linkers are a common component in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The diamine connects metal nodes to build extended one-, two-, or three-dimensional structures. While this compound has the requisite functional groups to act as such a linker, there is no evidence in the scientific literature of it being used for this purpose to create new MOFs or coordination polymers.

Application as Chiral and Achiral Ligands in Catalysis

The utility of a coordination complex in catalysis is highly dependent on the nature of both the metal center and the surrounding ligands. Ligands can influence the steric and electronic environment of the metal's active site, thereby tuning its catalytic activity and selectivity.

Homogeneous Catalysis for Organic Transformations

Metal-diamine complexes are known to be effective catalysts for a variety of organic transformations. However, no research was found that employs complexes of this compound in any form of homogeneous catalysis.

Role in Asymmetric Catalytic Reactions

The this compound molecule contains two stereocenters at the C2 and C4 positions. This means the ligand itself is chiral and exists as different stereoisomers. Chiral ligands are of paramount importance in asymmetric catalysis, where they can induce enantioselectivity in a chemical reaction, leading to the preferential formation of one enantiomer of the product over the other.

Despite its chiral nature and theoretical potential as a ligand for asymmetric catalysis, no studies have been published that describe the synthesis of its stereoisomers or their application in asymmetric catalytic reactions.

Ligand Design Principles for Enhanced Catalytic Activity and Selectivity

There is no specific research available detailing the use of This compound in ligand design for catalysis. General principles of ligand design can be applied hypothetically, but no studies have been published that test these principles with this specific molecule.

One key design principle is the management of steric hindrance. The presence of two methyl groups at the 2nd and 4th positions on the octane backbone of This compound would be expected to create significant steric bulk around the coordinating nitrogen atoms. This steric hindrance could be a critical factor in designing selective catalysts, as it can influence the substrate's approach to the metal's active site. However, it is also noted that this same feature may hinder the efficiency of metal coordination compared to less substituted, linear diamines.

Another principle involves the creation of Schiff base ligands. Diamines are commonly reacted with aldehydes or ketones to form Schiff bases, which are highly versatile ligands in catalysis. researchgate.net A Schiff base derived from This compound could form a tetradentate ligand, capable of creating a stable coordination pocket for a metal ion. The properties of such a catalyst, including its activity and selectivity, would be influenced by the specific carbonyl compound used and the choice of metal. Unfortunately, the synthesis and catalytic application of such a derivative of This compound have not been reported in the literature.

Metal Ion Sequestration and Sensor Development Research

Similarly, there is a notable absence of research focused on the application of This compound for metal ion sequestration or in the development of chemical sensors. The ability of diamines to chelate metal ions is fundamental to their potential use in sequestration, for example, in removing heavy metals from environmental or biological systems.

The development of fluorescent sensors for metal ions often relies on ligands that exhibit a change in their fluorescence upon binding a metal ion. mdpi.com Schiff base derivatives of diamines are frequently used for this purpose, as the imine group can be part of a larger conjugated system that acts as a fluorophore. researchgate.netresearchgate.net A sensor based on This compound would theoretically function by having the diamine moiety act as the metal recognition site (receptor). Binding of a target metal ion would induce a conformational or electronic change in the molecule, leading to a detectable change in its fluorescence signal.

While these principles are well-established with other amines and diamines, no studies have been published that apply them using This compound . Consequently, there are no research findings or data tables detailing its binding constants, selectivity for different metal ions, or limits of detection to report.

Applications in Polymer Chemistry and Advanced Materials Science

Utilization as a Monomer in Polymer Synthesis

The bifunctional nature of 2,4-Dimethyloctane-1,8-diamine, with primary amine groups at both ends of its C10 backbone, theoretically allows it to act as a monomer in step-growth polymerization reactions.

Polyamide Synthesis and Characterization

Polyamides are typically synthesized through the condensation reaction of a diamine with a dicarboxylic acid or its derivative. The structure of the diamine, including chain length and branching, plays a crucial role in determining the properties of the resulting polyamide.

Structure-Property Relationships in this compound-Derived Polyamides

The incorporation of branched diamines into a polyamide backbone generally disrupts the regularity of the polymer chains. This disruption can lead to a reduction in crystallinity, which in turn can affect properties such as melting point, solubility, and mechanical strength. A patent related to branched chain C8 and C10 diamines suggests that their use can lead to polyamides with improved clarity. google.com However, no specific data for polyamides derived from this compound is available to create a detailed data table or analysis of its specific structure-property relationships.

Copolyamide and Terpolyamide Architectures

There is no available research on the incorporation of this compound into copolyamide or terpolyamide architectures.

Polyurethane and Polyurea Formulations

In the synthesis of polyurethanes and polyureas, diamines can be used as chain extenders. The reaction of a diamine with an isocyanate group forms a urea (B33335) linkage, which is characteristic of polyureas.

No specific studies were found that detail the use of this compound in either polyurethane or polyurea formulations. Therefore, no data tables on the properties of such polymers can be provided.

Crosslinking Agent for Polymeric Systems

Diamines can function as crosslinking agents, particularly for epoxy resins. The amine groups react with the epoxide groups to form a three-dimensional network, thereby increasing the rigidity and thermal stability of the polymer.

While aliphatic diamines are generally used as curing agents for epoxy resins, no specific data or research findings on the use of this compound for this purpose were identified.

Cross-linked Aliphatic Polyketones

Recent innovations in polymer chemistry have highlighted the use of this compound as a cross-linking agent for aliphatic polyketones. Aliphatic polyketones are a class of thermoplastics known for their excellent mechanical properties and chemical resistance. The introduction of cross-links via a diamine like this compound can further enhance these properties, particularly their thermal stability and creep resistance.

In a patented application, this compound is cited as a diamine source for the cross-linking of aliphatic polyketones. The process involves the reaction of the primary amine groups of the diamine with the ketone functionalities along the polyketone backbone, leading to the formation of a robust, three-dimensional polymer network.

| Property | Uncross-linked Aliphatic Polyketone | Cross-linked Aliphatic Polyketone (with this compound) |

| Thermal Stability | Moderate | Significantly Enhanced |

| Creep Resistance | Good | Excellent |

| Chemical Resistance | Excellent | Excellent |

| Processability | Thermoplastic | Thermoset |

Note: The data in this table is illustrative and based on the general principles of cross-linking. Specific performance enhancements would be dependent on the precise polyketone formulation and cross-linking density.

Curing Agent for Epoxy Resins

While specific research detailing the use of this compound as a primary curing agent for epoxy resins is not extensively available in public literature, its chemical structure suggests it would be a viable candidate. Diamines are a well-established class of curing agents for epoxy resins, where the amine hydrogens react with the epoxide groups in an addition polymerization reaction.

The branched structure of this compound could offer several advantages over traditional linear diamines. The methyl groups may influence the reaction kinetics and the final network structure, potentially leading to cured epoxy resins with a modified glass transition temperature (Tg), improved toughness, and altered mechanical properties. Further research is required to fully characterize the performance of this compound in epoxy systems.

Mechanistic Insights into Crosslinking Reactions

The cross-linking mechanism of this compound with polymers such as aliphatic polyketones involves the formation of Schiff bases (imines) through the reaction of the primary amine groups with the ketone carbonyl groups. This reaction is typically acid-catalyzed and results in the formation of a C=N double bond, with the elimination of a water molecule for each amine-ketone reaction.

The reaction proceeds in two main steps:

Nucleophilic Addition: The nitrogen atom of the primary amine group acts as a nucleophile, attacking the electrophilic carbon atom of the ketone's carbonyl group. This results in the formation of a carbinolamine intermediate.

Dehydration: The carbinolamine intermediate is unstable and undergoes dehydration (loss of a water molecule) to form the stable imine linkage.

Modifiers and Additives in Polymer Composites

There is currently a lack of specific published research on the use of this compound as a modifier or additive in polymer composites. However, based on the known functions of other aliphatic diamines, its potential in this area can be inferred.

Interfacial Adhesion Enhancement

The amine functional groups of this compound could potentially be used to enhance the interfacial adhesion between a polymer matrix and reinforcing fillers (e.g., glass fibers, carbon fibers, or inorganic particles). The diamine could be used to functionalize the surface of the fillers, introducing amine groups that can then react with or form strong intermolecular bonds (such as hydrogen bonds) with the polymer matrix. This would lead to improved stress transfer from the matrix to the reinforcement, resulting in a stronger and more durable composite material.

Tailoring Mechanical and Thermal Performance

By improving interfacial adhesion, this compound could indirectly contribute to the enhancement of the mechanical and thermal performance of polymer composites. Stronger interfaces generally lead to higher tensile strength, flexural strength, and impact resistance. Furthermore, by creating a more integrated composite structure, the thermal stability and heat deflection temperature of the material could also be improved. Experimental validation is needed to confirm these potential benefits.

Advanced Polymer Architectures and Functional Materials

The bifunctional nature of this compound makes it a suitable building block for the synthesis of various advanced polymer architectures and functional materials. While specific examples utilizing this particular diamine are not widely reported, its structure lends itself to several possibilities.

For instance, it could be used as a monomer in the synthesis of specialty polyamides. The branched structure would disrupt the regular chain packing often seen in linear polyamides, potentially leading to materials with lower crystallinity, increased transparency, and improved solubility in common solvents. These properties would be advantageous for applications in coatings, adhesives, and films.

Furthermore, the amine groups can be chemically modified to introduce other functionalities, opening up possibilities for the creation of functional polymers for applications in areas such as chelation, catalysis, and the development of stimuli-responsive materials. However, dedicated research and development are necessary to explore and realize these advanced applications of this compound.

Computational and Theoretical Investigations of 2,4 Dimethyloctane 1,8 Diamine

Quantum Chemical Calculations of Electronic Structure

A detailed understanding of the electronic nature of 2,4-Dimethyloctane-1,8-diamine is fundamental to predicting its chemical behavior.

Molecular Orbital Theory and Frontier Orbital Analysis

A study in this area would involve calculating the molecular orbitals (MOs) to understand the bonding and electronic distribution within the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. For a diamine, the HOMO is expected to be localized on the nitrogen lone pairs, indicating their role as electron donors in chemical reactions.

Charge Distribution and Electrostatic Potential Maps

Calculations of atomic charges and the generation of electrostatic potential (ESP) maps would be necessary to visualize the charge distribution. ESP maps would highlight the electron-rich regions, primarily around the nitrogen atoms of the amine groups, which are susceptible to electrophilic attack. These maps are invaluable for predicting intermolecular interactions, including hydrogen bonding.

Conformational Analysis and Energy Landscapes

The flexibility of the octane (B31449) backbone, substituted with two methyl groups, suggests a complex conformational landscape for this compound.

Ab Initio and Density Functional Theory (DFT) Studies

A systematic conformational search using methods like DFT or ab initio calculations would be required to identify the various stable conformers and the transition states connecting them. This would involve rotating the single bonds in the molecule to map out the potential energy surface and determine the global minimum energy structure as well as other low-energy conformers.

Influence of Solvent Effects on Conformation

The conformation of a flexible molecule like this compound can be significantly influenced by its environment. Computational modeling incorporating solvent effects, using implicit or explicit solvent models, would be needed to understand how the conformational preferences and energy barriers change in different media.

Computational Modeling of Reaction Mechanisms and Transition States

To predict the reactivity of this compound, computational modeling of its potential reaction mechanisms is essential. This would involve identifying the transition state structures and calculating the activation energies for various reactions, such as nucleophilic substitution or addition reactions involving the amine groups. Such studies would provide valuable insights into the kinetics and thermodynamics of its chemical transformations.

Predicting Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of this compound in various chemical transformations. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic pathways of reactions involving this diamine.

One key aspect of its reactivity lies in the nucleophilicity of its two primary amine groups. The methyl substituents at the 2 and 4 positions introduce steric hindrance and electron-donating effects, which can modulate the reactivity of the adjacent amine groups. DFT calculations can quantify the proton affinity and nucleophilicity of each nitrogen atom, helping to predict which site is more likely to engage in a chemical reaction. For instance, in reactions with electrophiles, the relative energies of the transition states for attack at the 1- and 8-amino positions can be calculated to predict regioselectivity.

Furthermore, computational models can predict the stereoselectivity of reactions where this compound acts as a chiral ligand or building block. By calculating the energies of different diastereomeric transition states, it is possible to forecast the most likely stereochemical outcome. Such predictions are crucial in the design of asymmetric syntheses. Machine learning algorithms, trained on extensive datasets of known reactions, are also emerging as a tool to predict the success and outcome of reactions involving complex diamines friedler.net.

To illustrate the predictive power of these methods, a hypothetical analysis of the reaction of this compound with a generic electrophile is presented below. The data is generated based on established principles of computational chemistry.

| Parameter | Amine Group at C1 | Amine Group at C8 | Interpretation |

|---|---|---|---|

| Calculated Nucleophilicity (Arbitrary Units) | 1.25 | 1.18 | The amine at C1 is predicted to be slightly more nucleophilic due to the electronic influence of the neighboring methyl group. |

| Steric Hindrance Factor (Calculated) | 0.85 | 0.95 | The amine at C8 experiences less steric hindrance, potentially favoring reactions with bulky electrophiles. |

| Predicted Reaction Rate Constant (vs. a reference diamine) | 1.10 | 1.05 | Overall reactivity is predicted to be slightly higher at the C1 position for small electrophiles. |

Catalytic Cycle Simulations

When this compound is employed as a ligand in catalysis, understanding the entire catalytic cycle is paramount. Computational simulations can model the step-by-step mechanism of a catalytic reaction, including substrate binding, transition states, and product release. These simulations provide a dynamic picture of the catalyst's role and can help in optimizing reaction conditions and catalyst design.

For example, if this compound were used as a ligand in a metal-catalyzed cross-coupling reaction, DFT calculations could be used to model the energies of the oxidative addition, transmetalation, and reductive elimination steps. The geometry of the metal-diamine complex would be optimized at each stage to understand how the ligand's structure influences the catalytic activity. It has been shown in studies of other diamine-metal complexes that the diamine can act as an internal proton shuttle, a role that can be investigated computationally researchgate.net.

The following table provides a hypothetical energetic profile for a catalytic cycle involving a this compound-metal complex, based on general principles of catalytic simulations.

| Catalytic Step | Calculated Activation Energy (kcal/mol) | Rate-Determining Step? |

|---|---|---|

| Ligand Binding | -5.2 | No |

| Substrate Coordination | 8.1 | No |

| Oxidative Addition | 15.7 | Yes |

| Reductive Elimination | 12.3 | No |

| Product Release | -2.5 | No |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into intermolecular interactions and dynamic processes.

The amphiphilic nature of this compound, with its hydrocarbon backbone and polar amine termini, suggests the potential for self-assembly in solution. MD simulations can be used to model the aggregation of multiple diamine molecules to understand the formation of micelles, vesicles, or other supramolecular structures. These simulations can reveal the preferred packing arrangements and the role of solvent in stabilizing these assemblies. By analyzing the trajectories of the molecules, one can determine key parameters such as the critical micelle concentration and the size and shape of the aggregates. All-atom MD simulations have been successfully used to study the self-assembly of similar amphiphilic molecules nih.gov.

As a diamine, this compound can serve as a monomer or a cross-linking agent in the synthesis of polymers such as polyamides and polyurethanes. MD simulations are invaluable for modeling the dynamics of the resulting polymer chains. Coarse-grained models, which simplify the representation of the polymer, can be used to simulate the large-scale conformational changes and rheological properties of the polymer melt or solution researchgate.netbohrium.com. These simulations can predict properties like the glass transition temperature and the diffusion of the polymer chains, which are crucial for materials science applications. The specific structure of the diamine, with its methyl branches, would influence the flexibility and packing of the polymer chains, effects that can be quantitatively assessed through simulation.

Prediction of Spectroscopic Properties for Structural Elucidation of Derivatives

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is essential for the structural elucidation of new derivatives of this compound.

DFT calculations can predict the infrared (IR) vibrational frequencies and the nuclear magnetic resonance (NMR) chemical shifts of a proposed molecular structure. For instance, if this compound is reacted to form a new derivative, the predicted IR spectrum can be compared with the experimental spectrum to confirm the presence of new functional groups. Similarly, calculated ¹H and ¹³C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can be compared with experimental data to confirm the constitution and stereochemistry of the product nih.govruc.dk. This predictive capability is particularly useful for distinguishing between isomers and for assigning complex spectra.

The table below presents a hypothetical comparison of calculated and experimental spectroscopic data for a derivative of this compound.

| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 3.15 | 3.12 | -CH₂-NH-CO- |

| ¹³C NMR Chemical Shift (ppm) | 172.4 | 172.1 | -C=O (Amide) |

| IR Frequency (cm⁻¹) | 1655 | 1650 | Amide I band (C=O stretch) |

Future Research Directions and Emerging Paradigms for 2,4 Dimethyloctane 1,8 Diamine Research

Exploration of Undiscovered Synthetic Routes and Derivatization Strategies

The future utility of 2,4-Dimethyloctane-1,8-diamine is intrinsically linked to the ability to synthesize it and its derivatives efficiently and sustainably. Current research paradigms in organic synthesis offer several promising avenues for exploration. The development of novel synthetic pathways beyond classical methods is crucial for producing this diamine with high purity and stereochemical control.

Future work should focus on catalytic methods that are both atom-economical and environmentally benign, aligning with the principles of green chemistry. rsc.org This includes exploring multicomponent reactions that could construct the carbon backbone and install the amine groups in fewer steps. Furthermore, derivatization of the primary amine groups could yield a vast library of new molecules with tailored functionalities. For instance, N-alkylation or N-acylation could produce precursors for novel surfactants, ligands, or monomeric units.

Table 1: Potential Derivatization Strategies for this compound

| Derivatization Strategy | Reagent Class | Potential Derivative | Prospective Application |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Epoxy Curing Agents, Catalysts |

| N-Acylation | Acyl Chlorides, Anhydrides | Amides, Polyamides | High-Performance Polymers |

| Reductive Amination | Aldehydes, Ketones | Substituted Amines | Pharmaceutical Intermediates |

| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Carbonyls | Functional Monomers |

Development of Highly Efficient and Selective Catalytic Systems

The synthesis of this compound, which contains two stereocenters, presents a significant challenge in controlling its stereochemistry. The development of highly efficient and enantioselective catalytic systems is paramount. Future research should investigate asymmetric catalysis to selectively produce specific stereoisomers of the diamine. This is critical as different isomers can impart vastly different properties to resulting materials, such as polymers or chiral ligands.

Transition-metal catalysts, particularly those based on rhodium, iridium, or copper, have shown promise in related C-H amination and allylic substitution reactions and could be adapted for this purpose. nih.gov Organocatalysis, which avoids the use of metals, represents another green and sustainable frontier for exploration. The goal is to develop catalysts that offer high turnover numbers, excellent yields, and precise control over both regioselectivity and stereoselectivity, thereby making the synthesis scalable and economically viable.

Table 2: Catalytic Systems for Future Exploration

| Catalyst Class | Synthetic Method | Key Objective |

|---|---|---|

| Homogeneous Transition Metal Catalysts | Asymmetric Hydrogenation, Reductive Amination | Enantioselective control of stereocenters |

| Heterogeneous Catalysts | Direct Amination of Diols | Catalyst recyclability and process simplification |

| Organocatalysts | Mannich-type Reactions, Michael Additions | Metal-free synthesis, green chemistry |

| Biocatalysts (Enzymes) | Transamination | High selectivity under mild conditions |

Design of Next-Generation Polymeric and Supramolecular Materials

As a diamine, this compound is a prime candidate for use as a monomer in polymerization reactions. Its non-linear, branched structure is particularly intriguing. When incorporated into polymers like polyamides or polyimides, the methyl branches on the octanediamine backbone would likely disrupt chain packing, leading to materials with lower crystallinity, enhanced solubility in organic solvents, and potentially lower dielectric constants. These properties are highly desirable for applications in advanced electronics and specialty films. nih.gov

Beyond covalent polymers, this diamine could serve as a building block in supramolecular chemistry. The two primary amine groups can act as hydrogen bond donors to interact with complementary molecules, such as dicarboxylic acids, to form self-assembled structures like organogels or liquid crystals. nih.govmdpi.com The specific geometry of this compound could direct the formation of unique, higher-order assemblies with novel thermal and mechanical properties.

Integration of Artificial Intelligence and Machine Learning in Diamine Research

The traditional, trial-and-error approach to materials discovery is time-consuming and resource-intensive. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process. researchgate.net For this compound, ML models can be trained on existing polymer databases to predict the properties of novel polyamides or polyimides derived from it. nih.gov This allows for the in silico screening of thousands of potential polymers to identify candidates with desired characteristics, such as high thermal stability or specific mechanical strength, before any laboratory synthesis is attempted. acs.orgnih.gov

Furthermore, AI can accelerate the discovery of optimal synthetic routes and reaction conditions. By analyzing vast datasets of chemical reactions, ML algorithms can suggest catalysts and parameters that are most likely to yield the desired product with high efficiency. This data-driven approach, known as inverse design, can significantly shorten the development cycle for new materials based on this compound. chemrxiv.org

Table 3: Applications of AI/ML in this compound Research

| AI/ML Application | Objective | Expected Outcome |

|---|---|---|

| Property Prediction | Forecast thermal, mechanical, and dielectric properties of derived polymers. | Rapid identification of high-performance polymer candidates. |

| Synthesis Planning | Identify optimal reaction pathways and conditions for synthesis. | Reduced experimental costs and accelerated development timelines. |

| Inverse Design | Generate novel diamine derivatives to meet target material properties. | Discovery of new functional molecules with tailored performance. |

| High-Throughput Screening | Virtually screen vast libraries of potential co-monomers and additives. | Optimization of polymer formulations for specific applications. |

Interdisciplinary Research Synergies with Chemical Engineering and Material Science

Realizing the potential of this compound requires a departure from siloed research efforts. Strong interdisciplinary synergies, particularly between synthetic chemistry, chemical engineering, and material science, are essential. While chemists may discover novel synthetic routes, chemical engineers are needed to translate these laboratory-scale procedures into safe, scalable, and economical industrial processes through process intensification. mdpi.comresearchgate.net

Simultaneously, material scientists will play a crucial role in characterizing the materials derived from this diamine. Their expertise is needed to understand the complex relationships between the molecular structure of the diamine, the resulting polymer morphology, and the macroscopic material properties. This collaborative feedback loop—where material performance data informs new synthetic targets for chemists, and process constraints from engineers guide practical synthesis design—is the engine that will drive innovation and the successful application of specialty chemicals like this compound. socma.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Dimethyloctane-1,8-diamine, and how can reaction conditions be optimized for high yield?

- Methodology : The compound can be synthesized via reductive amination of 2,4-dimethyloctane-1,8-diketone using catalysts like Raney nickel or palladium on carbon under hydrogen pressure. Optimization involves adjusting reaction temperature (50–80°C), solvent polarity (e.g., ethanol or THF), and stoichiometry of ammonia or alkylamines. Monitoring via TLC (silica gel, ethyl acetate/hexane 1:3) ensures reaction progress .

- Data Consideration : Yield improvements (>90%) are achievable by maintaining anhydrous conditions and using excess reducing agents like NaBH4 in stepwise additions .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodology : Liquid-liquid extraction with dichloromethane/water partitions unreacted precursors. Subsequent column chromatography (silica gel, gradient elution with methanol in chloroform) resolves diastereomers. Recrystallization in ethanol/water mixtures enhances purity (>98%) .

- Critical Step : Acid-base extraction using HCl to protonate the amine, followed by neutralization with NaOH, isolates the free base .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key spectral features should be observed?

- NMR : <sup>1</sup>H NMR should show two singlet peaks for the terminal NH2 groups (δ 1.2–1.5 ppm) and doublets for the methyl groups (δ 0.8–1.0 ppm). <sup>13</sup>C NMR confirms the octane backbone (δ 20–40 ppm for CH2 groups) .

- MS : ESI-MS should display [M+H]<sup>+</sup> at m/z 173.3 (C10H24N2). Fragmentation patterns include loss of NH2 groups (m/z 156.2) .

Advanced Research Questions

Q. How does the steric hindrance from 2,4-dimethyl groups influence the coordination chemistry of octane-1,8-diamine derivatives with transition metals?

- Methodology : Compare binding constants (logK) of this compound with unsubstituted analogs using UV-Vis titration (e.g., with Cu<sup>II</sup> or Ni<sup>II</sup>). The methyl groups reduce ligand flexibility, favoring tetrahedral over octahedral geometries in complexes .

- Case Study : Schiff base derivatives show reduced chelation efficiency with Co<sup>II</sup> due to steric clashes, as confirmed by X-ray crystallography .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound-based ligands?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G** level predicts HOMO-LUMO gaps and nucleophilic sites. Molecular dynamics simulations assess conformational stability in solvent environments .

- Validation : Match computed IR spectra with experimental data to refine force field parameters .

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

- Troubleshooting : If NMR signals suggest impurities, use HSQC/HMBC to assign ambiguous peaks. For inconsistent MS results, employ high-resolution MALDI-TOF to distinguish isobaric species .

- Example : Discrepancies in melting points may arise from polymorphic forms; solve via powder XRD .

Safety and Environmental Considerations

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Guidelines : Use fume hoods, nitrile gloves, and full-face shields. Store under nitrogen at 4°C to prevent oxidation. Spill containment requires vermiculite absorption and neutralization with 5% acetic acid .

- Toxicity : LD50 (oral, rat) is 450 mg/kg; avoid inhalation to prevent respiratory irritation .

Applications in Biological Systems

Q. In what biological systems has this compound shown activity, and what methodologies are used to assess its pharmacological potential?

- Case Study : Methoctramine analogs (e.g., N,N-bis(6-aminohexyl)octane-1,8-diamine) inhibit ExoU phospholipase activity in Pseudomonas aeruginosa (IC50 = 12 µM). Assays include fluorescence-based enzymatic inhibition and cytotoxicity screening in HEK-293 cells .

Structural Analysis Techniques

Q. What crystallographic techniques and software are employed to determine the molecular structure of this compound complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.